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molecular formula C9H19N B8510282 Tetramethylpiperidine CAS No. 69010-98-6

Tetramethylpiperidine

Cat. No. B8510282
M. Wt: 141.25 g/mol
InChI Key: YAXWOADCWUUUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04590252

Procedure details

An oven-dried, 3-neck, 250-mL flask equipped with mechanical stirrer, rubber septum inlet, thermometer, and an argon atmosphere was charged with tetrahydrofuran (THF) (100 mL, freshly distilled from lithium aluminum hydride) and 2,2,6,6-tetramethylpiperidine (1.69 mL, 0.01 mol, distilled from NaOH and stored over molecular sieves under argon). n-Butyllithium (6.25 mL of a 1.6M solution in hexane, 0.01 mol) was added to the solution at 23°-27°; the resulting solution was stirred 15 min and then cooled to below -70° in a dry ice-acetone bath. To this solution containing 2,2,6,6-tetramethylpiperidinyllithium was added dropwise methyl methacrylate (10.7 mL, 0.1 mol, filtered through 10 wt % neutral alumina) over 15 min at -78° to -70°. The solution was warmed and poured into water (1.5 L); the precipitated polymer was isolated and dried, and then taken up and precipitated into hexane (1.5 L) from an acetone (75 mL) solution. After drying, 10.1 g (88% yield) of tetramethylpiperidine-ended polymethyl methacrylate (PMMA) was recovered; GPC analysis showed: Mn 1400, Mw 1700 (mol wt 1140 by design).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.69 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[C:8]1(C)[CH2:13][CH2:12]C[C:10](C)(C)[NH:9]1.[CH2:17]([Li])[CH2:18][CH2:19][CH3:20].[CH3:22]C1(C)CCCC(C)(C)N1[Li].C(OC)(=O)C(C)=C>CCCCCC.O.O1CCCC1>[CH3:17][CH:18]1[CH2:12][CH2:13][CH2:8][N:9]([CH3:10])[C:19]1([CH3:20])[CH3:22] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.69 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(N(C(CCC1)(C)C)[Li])C
Step Four
Name
Quantity
10.7 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried, 3-neck, 250-mL flask equipped with mechanical stirrer, rubber septum inlet
TEMPERATURE
Type
TEMPERATURE
Details
cooled to below -70° in a dry ice-acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed
CUSTOM
Type
CUSTOM
Details
the precipitated polymer was isolated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
precipitated into hexane (1.5 L) from an acetone (75 mL) solution
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1C(N(CCC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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